1-(4-Fluorobenzyl)-5-nitro-1H-indazole
Overview
Description
1-(4-Fluorobenzyl)-5-nitro-1H-indazole is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom at position 1 and a nitro group at position 5 of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-5-nitro-1H-indazole typically involves the following steps:
Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at position 5.
Fluorobenzylation: The nitrated indazole is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This step introduces the 4-fluorobenzyl group at position 1 of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-Fluorobenzyl)-5-amino-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Fluorobenzyl)-5-nitrobenzaldehyde or 1-(4-Fluorobenzyl)-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biological probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the biological context, the compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-5-nitro-1H-indazole can be compared with other indazole derivatives:
1-(4-Fluorobenzyl)-1H-indazole: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
5-Nitro-1H-indazole: Lacks the fluorobenzyl group, which may affect its ability to interact with specific molecular targets.
1-(4-Fluorobenzyl)-3-nitro-1H-indazole: The nitro group is at position 3 instead of position 5, potentially leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions and interact with diverse molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-nitroindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTQOLZBKIYIQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697984 | |
Record name | 1-[(4-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887114-51-4 | |
Record name | 1-[(4-Fluorophenyl)methyl]-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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